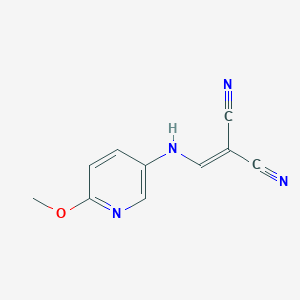![molecular formula C18H15ClN4O2S B2545607 8-chloro-2-(2-(methylthio)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034273-56-6](/img/structure/B2545607.png)
8-chloro-2-(2-(methylthio)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors . The strategy involves routes to three representative 8-chloro-2-(methylthio) pyrido[3,4-d]pyrimidine intermediates .
Molecular Structure Analysis
The molecular structure of this compound is based on the 2-amino-pyrido[3,4-d]pyrimidine core, which addresses key pharmacophoric elements of the kinase ATP pocket . The retrosynthetic analysis led to a novel, 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine-based class of intermediates .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the efficient chemical modification of key building blocks to access a wide range of 2-amino-pyrido[3,4-d]pyrimidines .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization This compound is part of a broader class of chemicals involved in the synthesis of new heterocyclic compounds with potential biological activities. The synthesis involves multistep chemical reactions, starting from basic heteroaromatic nitriles or esters, which undergo metalation, halogenation, and coupling reactions to form complex dipyridopyrimidinones. These compounds are then characterized by various analytical techniques, including infrared (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis, to confirm their structures and purity (Bentabed-Ababsa et al., 2010), (Narayana et al., 2009).
Antimicrobial Activities The antimicrobial activities of similar compounds have been a significant area of research. These studies reveal that certain dipyridopyrimidinones exhibit bactericidal activity against various strains of bacteria, including Pseudomonas aeruginosa, and fungicidal activity against Fusarium and Candida albicans. This suggests potential applications in treating infections caused by these pathogens. The variation in the chemical structure of these compounds can significantly affect their biological activities, indicating the importance of structural optimization for enhanced efficacy (Bentabed-Ababsa et al., 2010).
Anticancer and Anti-inflammatory Activities Further research into related compounds demonstrates promising anticancer and anti-inflammatory activities. For instance, novel isoxazolyl pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to possess significant antimicrobial and potent anti-inflammatory activities. This highlights the potential of dipyridopyrimidinones and related compounds in developing new therapeutic agents for cancer and inflammatory diseases (Rani & Kunta, 2021).
Wirkmechanismus
The compound’s structure involves an 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine core, which addresses key pharmacophoric elements of the kinase ATP pocket . This suggests that the compound might interact with its targets (kinases) by fitting into the ATP pocket and inhibiting the kinase’s function, although this is speculative based on the information available.
Eigenschaften
IUPAC Name |
13-chloro-5-(2-methylsulfanylpyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c1-26-16-12(3-2-7-20-16)17(24)22-8-6-14-13(10-22)18(25)23-9-11(19)4-5-15(23)21-14/h2-5,7,9H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNNVYNZJSIRFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2545529.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide](/img/structure/B2545531.png)

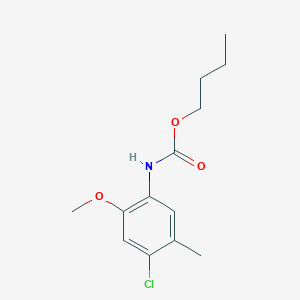

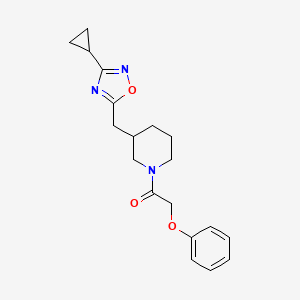
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2545541.png)
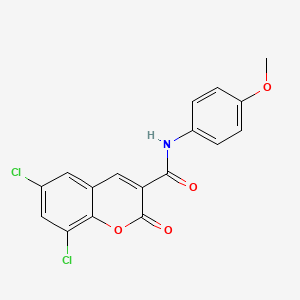
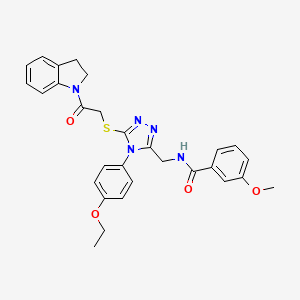
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2545545.png)
